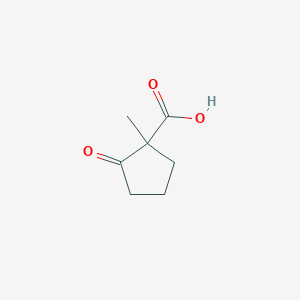
1-Methyl-2-oxocyclopentane-1-carboxylic acid
Cat. No. B8373984
M. Wt: 142.15 g/mol
InChI Key: CILHIWHGZQDNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09440995B2
Procedure details


A stirred solution of methyl 2-carboxycyclopentanone (35.5 g, 250 mmol) in acetone (500 mL) was treated with anhydrous potassium carbonate (138 g, 1.0 mol) and allyl bromide (100 mL, 1.15 mol) and refluxed for 5 h. The mixture was cooled and filtered through Celite® (rinse filter cake with acetone), and the filtrate was concentrated in vacuo. The residual oil was dissolved in methanol (450 mL), treated with 6 N HCl (250 mL), and refluxed for 40 h. The solution was cooled to room temperature, concentrated in vacuo to remove most methanol, and diluted with water (200 mL). The aqueous solution was extracted with dichloromethane (3×250 mL), and the combined organic solution was washed with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride (200 mL each), dried (Na2SO4), and gently (volatile product) concentrated in vacuo to 75 mL volume. This solution was loaded onto a silica gel column (˜500 cc) and eluted with dichloromethane to afford (after gentile concentration of fractions) 2-allylcyclopentanone (27.3 g, 88%) as a colorless oil. NMR (CDCl3): δ 5.65-5.75 (m, 1 H), 4.90-5.05 (m, 2 H), 2.40-2.50 (m, 1 H), 2.20-2.30 (m, 1 H), 1.85-2.15 (m, 5 H), 1.65-1.75 (m, 1 H), 1.45-1.55 (m, 1 H).



Identifiers


|
REACTION_CXSMILES
|
C[C:2]1([C:8](O)=O)[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[CH:18]=C>CC(C)=O>[CH2:8]([CH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7])[CH:17]=[CH2:18] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(CCC1)=O)C(=O)O
|
|
Name
|
|
|
Quantity
|
138 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 5 h
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite® (rinse filter cake with acetone)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oil was dissolved in methanol (450 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 6 N HCl (250 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 40 h
|
|
Duration
|
40 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water (200 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with dichloromethane (3×250 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic solution was washed with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride (200 mL each)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4), and gently (volatile product)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to 75 mL volume
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with dichloromethane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)C1C(CCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.3 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

